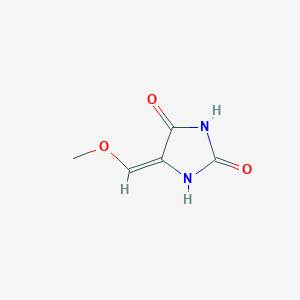

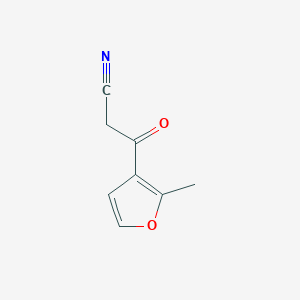

3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile, is a furan derivative with potential applications in organic synthesis and material science. Furan compounds are known for their aromaticity and reactivity due to the presence of an oxygen atom within the five-membered ring structure. The specific compound is not directly mentioned in the provided papers, but related furan compounds and their reactions are extensively studied, which can provide insights into the behavior and properties of this compound.

Synthesis Analysis

The synthesis of furan compounds can be complex, involving multiple steps and reagents. For instance, the synthesis of various furan derivatives has been achieved through electrophilic cyanoacetylation of heterocycles with mixed anhydrides, as described in one of the studies . This method utilizes acetic or trifluoroacetic anhydride mixed with cyanoacetic acid and a catalyst, which could potentially be applied to synthesize the compound of interest. Additionally, the synthesis of 3-(furyl)-3-(diethoxyphosphoryl)acrylates from furoyl phosphonates and ethoxycarbonylmethylenetriphenylphosphorane has been reported, indicating the versatility of furan compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of furan derivatives is crucial for their reactivity and properties. The provided papers discuss the steric configurations of various furan compounds, such as the trans and cis isomers of 3-(5-nitro-2-furyl)-2-(2-furyl)acrylonitrile . These configurations can influence the reactivity and outcome of chemical reactions. The bidentate nature of furan oximes in forming complexes with 3d element dihalides has also been characterized, which suggests that the molecular structure of furan derivatives can facilitate the formation of metal complexes .

Chemical Reactions Analysis

Furan compounds participate in a variety of chemical reactions. Oxidative cyclizations involving 3-oxopropanenitriles and conjugated alkenes have been used to synthesize dihydrofuran carbonitriles . This indicates that this compound could potentially undergo similar cyclization reactions. Furthermore, the reaction of furan compounds with nitromethane catalyzed by potassium fluoride has been studied, leading to the formation of nitropropanoic acids . The reactivity of furan derivatives with metal halides to form complexes has also been explored .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The papers discuss the formation of octahedral and tetrahedral complexes with furan oximes, which implies specific coordination geometries and bonding properties . The steric configurations of furan acrylonitriles and their bromine derivatives also suggest that these compounds have distinct physical properties, such as melting points and solubilities, which are determined by their molecular conformations .

Wissenschaftliche Forschungsanwendungen

Geschmacks- und Duftstoffchemie

Methyl-2-Methyl-3-Furyl-Disulfid: trägt zum Geschmack und Aroma bestimmter Lebensmittel bei. Es wird berichtet, dass es natürlich in frisch gerösteten Erdnüssen in der Schale vorkommt . Sein charakteristisches Geruchsprofil kann weiter untersucht werden, um Lebensmittelprodukte zu verbessern oder neuartige Geschmackskombinationen zu kreieren.

Wirkmechanismus

Target of Action

Similar compounds such as 2-methyl-3-furanthiol are known to contribute to the aroma of certain foods

Mode of Action

It’s known that similar compounds can contribute to the aroma profile of foods, suggesting that they may interact with olfactory receptors to produce a sensory response .

Biochemical Pathways

It’s known that similar compounds can be generated from the addition of ribose and cysteine in fermented soy sauce by heating at 120 °c . This suggests that the compound may be involved in the Maillard reaction, a type of non-enzymatic browning reaction that occurs during food processing.

Pharmacokinetics

Similar compounds are known to be volatile, suggesting that they may be rapidly absorbed and distributed throughout the body .

Result of Action

Similar compounds are known to contribute to the aroma profile of foods, suggesting that they may influence sensory perception .

Action Environment

The action of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile can be influenced by environmental factors such as temperature. For instance, the concentration of similar compounds in fermented soy sauce increases with heating temperature . This suggests that the compound’s action, efficacy, and stability may be temperature-dependent.

Eigenschaften

IUPAC Name |

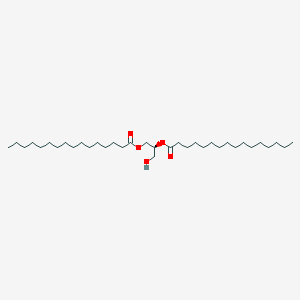

3-(2-methylfuran-3-yl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-6-7(3-5-11-6)8(10)2-4-9/h3,5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZZELMXQVEVPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353095 |

Source

|

| Record name | 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158386-97-1 |

Source

|

| Record name | 2-Methyl-β-oxo-3-furanpropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158386-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[2-oxo-2-(tritylamino)ethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B135156.png)